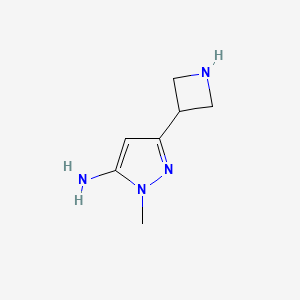![molecular formula C30H16F12O2 B12847378 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene](/img/structure/B12847378.png)
2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene is a complex organic compound characterized by multiple fluorine atoms and aromatic rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene involves multiple steps, typically starting with the preparation of the core aromatic structures followed by the introduction of fluorine atoms and other functional groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides or other oxygen-containing compounds.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action for 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms can influence the compound’s reactivity and binding affinity to specific targets, potentially affecting biological pathways and chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’,4’-Difluoro [1,1’-biphenyl]-4-carboxylic acid
- 2-Butene, 1,1,2-trifluoro-1,4-dimethoxy-
- 2,3-Difluoro-6-(trifluoromethyl)benzaldehyde
Uniqueness
Compared to similar compounds, 2-[[3,5-Difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene stands out due to its highly fluorinated structure, which imparts unique chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and reactivity.
Eigenschaften
Molekularformel |
C30H16F12O2 |
|---|---|
Molekulargewicht |
636.4 g/mol |
IUPAC-Name |
2-[[3,5-difluoro-4-(1,1,2,3,3-pentafluoroprop-2-enoxy)phenoxy]-difluoromethyl]-5-[4-(4-ethylphenyl)-2-fluorophenyl]-1,3-difluorobenzene |
InChI |
InChI=1S/C30H16F12O2/c1-2-14-3-5-15(6-4-14)16-7-8-19(20(31)9-16)17-10-21(32)25(22(33)11-17)29(39,40)43-18-12-23(34)26(24(35)13-18)44-30(41,42)27(36)28(37)38/h3-13H,2H2,1H3 |
InChI-Schlüssel |
MEDMTCVLBZAMSD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)C(OC4=CC(=C(C(=C4)F)OC(C(=C(F)F)F)(F)F)F)(F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


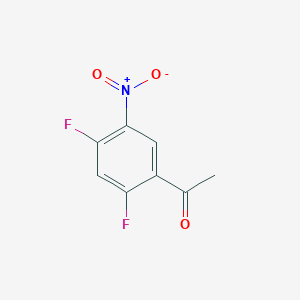
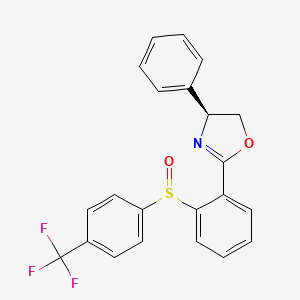
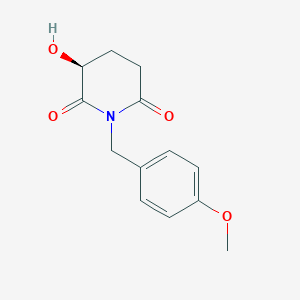
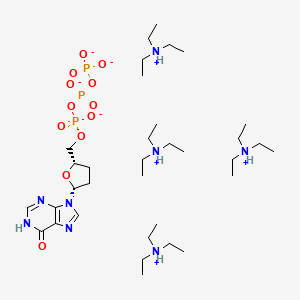
![5-Butyl-2-[[4-(4-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid](/img/structure/B12847330.png)
![[[(2R,3S,5R)-5-[5-[(E)-3-[[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl]amino]prop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12847331.png)
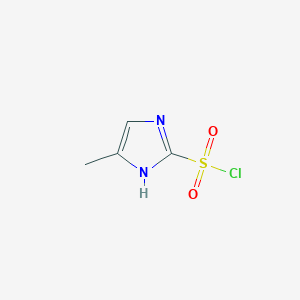

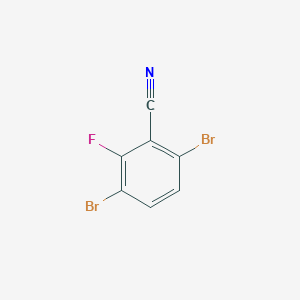

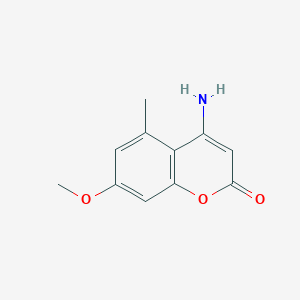
![6-Methoxyimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B12847373.png)
